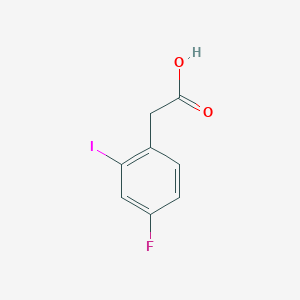
4-Fluoro-2-iodophenylacetic acid
Cat. No. B8780526
M. Wt: 280.03 g/mol
InChI Key: KUORKOPHMADFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07790729B2
Procedure details


To the benzylic bromide 322 (4.90 g, 15.6 mmol) in ethanol (50 mL) was added sodium cyanide (1. 60 g, 32.6 mmol) in water (10 mL) and the mixture was heated to reflux for 3 h. It was then concentrated, partitioned between diethyl ether and water; organic phase was collected, washed with brine, dried (MgSO4), filtered and concentrated to afford crude nitrile 323. To this material in 1:1 THF/methanol (50 mL) was added lithium hydroxide monohydrate (1.75 g, 41.7 mmol), in water (12 mL) and the mixture was heated to reflux for 24 h. It was then cooled, partially concentrated and the aqueous residue was washed with ether, then acidified with 3M HCl (aq) and extracted with ether. The extract was washed with brine, dried (MgSO4), filtered and concentrated to yield acid 324 (3.95 g, 90% yield over two steps). LCMS: (M+Na) 303.0.




Name
THF methanol
Quantity
50 mL
Type
reactant
Reaction Step Two

Name
lithium hydroxide monohydrate
Quantity
1.75 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[I:10].[C-]#N.[Na+].C1[CH2:18][O:17]CC1.C[OH:20].O.[OH-].[Li+]>C(O)C.O>[F:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][C:18]([OH:17])=[O:20])=[C:4]([I:10])[CH:5]=1 |f:1.2,3.4,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=C(C=C(C=C1)F)I
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
THF methanol
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1.CO
|
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
1.75 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
Step Three
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 3 h
|
|
Duration
|
3 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
It was then concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between diethyl ether and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
organic phase was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford crude nitrile 323
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 24 h
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It was then cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
partially concentrated
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous residue was washed with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC(=C(C=C1)CC(=O)O)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.95 g | |
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

